molecular formula C17H17Cl2N3O5S B4127035 1-(3,4-DICHLOROBENZENESULFONYL)-4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE

1-(3,4-DICHLOROBENZENESULFONYL)-4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE

Cat. No.: B4127035
M. Wt: 446.3 g/mol
InChI Key: UWUBSDPFSPAPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-DICHLOROBENZENESULFONYL)-4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE is a complex organic compound characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenylsulfonyl group and a 4-methoxy-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DICHLOROBENZENESULFONYL)-4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

    Preparation of 3,4-dichlorophenylsulfonyl chloride: This can be achieved by reacting 3,4-dichlorobenzenesulfonic acid with thionyl chloride under reflux conditions.

    Formation of 4-methoxy-2-nitroaniline: This intermediate can be synthesized by nitration of 4-methoxyaniline using a mixture of concentrated sulfuric acid and nitric acid.

    Coupling Reaction: The final step involves the reaction of 3,4-dichlorophenylsulfonyl chloride with 4-methoxy-2-nitroaniline in the presence of a base such as triethylamine to form the desired piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DICHLOROBENZENESULFONYL)-4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.

Major Products

    Oxidation: Formation of 4-methoxy-2-nitrobenzoic acid.

    Reduction: Formation of 4-methoxy-2-aminophenyl derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-DICHLOROBENZENESULFONYL)-4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROBENZENESULFONYL)-4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,4-dichlorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
  • 1-[(3,4-dichlorophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine
  • 1-[(3,4-dichlorophenyl)sulfonyl]-4-(4-methoxy-2-chlorophenyl)piperazine

Uniqueness

1-(3,4-DICHLOROBENZENESULFONYL)-4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a methoxy group on the phenyl ring, along with the dichlorophenylsulfonyl moiety, makes this compound particularly versatile for various applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)sulfonyl-4-(4-methoxy-2-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O5S/c1-27-12-2-5-16(17(10-12)22(23)24)20-6-8-21(9-7-20)28(25,26)13-3-4-14(18)15(19)11-13/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUBSDPFSPAPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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